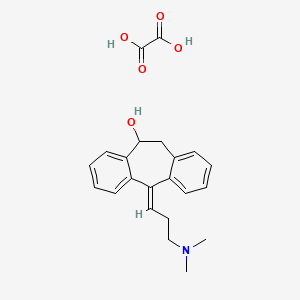

10-Hydroxy Amitriptyline Oxalate

Description

Propriétés

IUPAC Name |

(2E)-2-[3-(dimethylamino)propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-9-ol;oxalic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO.C2H2O4/c1-21(2)13-7-12-17-16-9-4-3-8-15(16)14-20(22)19-11-6-5-10-18(17)19;3-1(4)2(5)6/h3-6,8-12,20,22H,7,13-14H2,1-2H3;(H,3,4)(H,5,6)/b17-12+; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFIDJPMHGAQWEF-KCUXUEJTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC=C1C2=CC=CC=C2CC(C3=CC=CC=C31)O.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CC/C=C/1\C2=CC=CC=C2CC(C3=CC=CC=C31)O.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201019737 |

Source

|

| Record name | 10-Hydroxy Amitriptyline Oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201019737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246833-15-7 |

Source

|

| Record name | 10-Hydroxy Amitriptyline Oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201019737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 10-Hydroxy Amitriptyline Oxalate (CAS 1246833-15-7)

Topic: 10-Hydroxy Amitriptyline Oxalate (CAS 1246833-15-7) Properties and Applications Content Type: Technical Guide / Whitepaper Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals[1]

Metabolic Profile, Physicochemical Properties, and Analytical Applications[1][2]

Executive Summary

10-Hydroxy Amitriptyline Oxalate (CAS 1246833-15-7) is the stable oxalate salt form of 10-hydroxyamitriptyline , a major pharmacologically active metabolite of the tricyclic antidepressant (TCA) amitriptyline.[1][2] In pharmaceutical development and clinical toxicology, this compound serves as a critical Reference Standard (EP Impurity F) for purity profiling, therapeutic drug monitoring (TDM), and metabolic stability studies.[1]

Its formation is primarily catalyzed by CYP2D6 , making it a vital biomarker for phenotyping cytochrome P450 activity.[1] This guide details its chemical properties, metabolic significance, and validated protocols for its use in LC-MS/MS bioanalysis.[1]

Chemical Identity & Physicochemical Profile[1][2][4][5][6][7][8]

The oxalate salt form is preferred in research settings due to its enhanced stability compared to the free base, which is prone to oxidation and degradation.[1]

Table 1: Physicochemical Specifications

| Property | Specification |

| Chemical Name | 5-[3-(Dimethylamino)propylidene]-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-10-ol Oxalate |

| CAS Number | 1246833-15-7 |

| Synonyms | Amitriptyline EP Impurity F (Oxalate); 10-OH-AMI Oxalate |

| Molecular Formula | C₂₀H₂₃NO[1][2][3][4][5] · C₂H₂O₄ |

| Molecular Weight | 383.44 g/mol (Salt); 293.41 g/mol (Free Base) |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in Methanol, DMSO, and 0.1 M HCl; Practically insoluble in water |

| pKa | ~9.4 (Amine), ~14 (Alcohol) - Calculated for base |

| Storage Conditions | -20°C (Long-term), Hygroscopic, Protect from light |

Technical Note: The presence of the hydroxyl group at the C10 position introduces chirality. While the metabolite exists as E and Z isomers (with E-10-hydroxyamitriptyline being the dominant biological form), CAS 1246833-15-7 typically refers to the material used as the European Pharmacopoeia (EP) Impurity F standard.[1]

Metabolic Context & Pharmacodynamics[1][10]

Understanding the formation of 10-Hydroxy Amitriptyline is essential for interpreting pharmacokinetic data, particularly regarding CYP2D6 polymorphisms .[1]

3.1 The CYP2D6 Hydroxylation Pathway

Amitriptyline undergoes two major metabolic clearance pathways:[6][7][8]

-

N-demethylation to Nortriptyline (via CYP2C19).[1]

-

Benzylic Hydroxylation to 10-Hydroxy Amitriptyline (via CYP2D6).[1]

The hydroxylation at position 10 is stereoselective, favoring the formation of the E-isomer.[1][7] This metabolite is subsequently conjugated by UDP-glucuronosyltransferases (UGTs) to form a renal-excreted glucuronide.[1]

3.2 Clinical Relevance[1]

-

Activity: 10-Hydroxy Amitriptyline retains pharmacological activity (norepinephrine reuptake inhibition) but is less potent than the parent compound.[1]

-

Cardiotoxicity: Accumulation of hydroxylated metabolites in patients with renal failure or CYP2D6 "Ultra-Rapid Metabolizer" status has been linked to QTc prolongation risks.[1]

-

Phenotyping: The ratio of Amitriptyline to 10-Hydroxy Amitriptyline in plasma is a recognized metric for assessing CYP2D6 enzymatic activity in vivo.[1]

3.3 Metabolic Pathway Diagram

The following diagram illustrates the biotransformation of Amitriptyline, highlighting the specific role of the 10-OH metabolite.

Figure 1: Metabolic pathway of Amitriptyline showing the CYP2D6-mediated formation of 10-Hydroxy Amitriptyline.[1][9]

Analytical Methodology: Validated Workflows

For researchers quantifying this metabolite in biological matrices (plasma/serum), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to the compound's polarity and low physiological concentrations.[1]

4.1 Preparation of Reference Stock Solutions

Objective: Prepare a stable 1.0 mg/mL (free base equivalent) stock solution.

-

Calculation: Calculate the salt correction factor (SCF).

-

Solvent Selection: Use Methanol (LC-MS grade) . Do not use pure water as the primary solvent for stock preparation due to potential solubility issues and hydrolytic instability over time.[1]

-

Dissolution: Vortex for 1 minute. If particulate matter remains, sonicate for 5 minutes at ambient temperature.[1]

-

Storage: Aliquot into amber glass vials. Store at -20°C or -80°C. Stability is typically validated for 6 months under these conditions.[1]

4.2 Extraction Protocol (Plasma)

A Liquid-Liquid Extraction (LLE) is recommended over protein precipitation to reduce matrix effects and improve sensitivity for this polar metabolite.[1]

Reagents:

-

Extraction Solvent: Hexane:Isoamyl Alcohol (98:2 v/v) or Ethyl Acetate.[1]

-

Buffer: 0.5 M Sodium Carbonate (pH 11.[1]0) to ensure the amine is uncharged.[1]

Step-by-Step Workflow:

-

Aliquot: Transfer 200 µL of plasma into a glass tube.

-

IS Addition: Add 20 µL of Deuterated Internal Standard (e.g., Amitriptyline-d3).[1]

-

Alkalinization: Add 100 µL of 0.5 M Sodium Carbonate (pH 11). Vortex.

-

Rationale: High pH drives the compound into its non-ionized form, facilitating organic extraction.[1]

-

-

Extraction: Add 2 mL of Extraction Solvent. Shake/tumble for 10 minutes.

-

Separation: Centrifuge at 3000 x g for 5 minutes.

-

Concentration: Transfer the organic (upper) layer to a clean tube. Evaporate to dryness under Nitrogen at 40°C.[1]

-

Reconstitution: Reconstitute in 100 µL Mobile Phase (e.g., 20% MeOH in 0.1% Formic Acid).

4.3 Analytical Workflow Diagram

Figure 2: Validated bioanalytical workflow for the extraction and quantification of 10-Hydroxy Amitriptyline.

Safety & Handling

-

Hazard Classification: As a TCA derivative, treat as Acute Toxic (Oral) and potentially cardiotoxic.[1]

-

Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and lab coat are mandatory.[1] Handle powder in a fume hood or biological safety cabinet to prevent inhalation.[1]

-

Disposal: Dispose of as hazardous pharmaceutical waste via high-temperature incineration.[1]

References

-

European Pharmacopoeia (Ph.[1] Eur.). Amitriptyline Hydrochloride Monograph: Impurity F.[1][5] Council of Europe.[1]

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 155720, 10-Hydroxyamitriptyline. Retrieved from PubChem.[1][6] Link[1]

-

Ryu, S., et al. (2017). Pharmacokinetics and Pharmacodynamics of Amitriptyline according to CYP2C19 and CYP2D6 Genotypes in Korean Subjects. Clinical Psychopharmacology and Neuroscience. Link

-

LGC Standards. 10-Hydroxy Amitriptyline Oxalate Datasheet. Link[1]

-

Bayer, M., et al. (2020). LC-MS/MS method for simultaneous quantification of amitriptyline and its metabolites in human plasma. Journal of Pharmaceutical and Biomedical Analysis. Link

Sources

- 1. 10-Hydroxy Amitriptyline Oxalate | LGC Standards [lgcstandards.com]

- 2. veeprho.com [veeprho.com]

- 3. 10-Hydroxyamitriptyline | C20H23NO | CID 155720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 10-Hydroxy Amitriptyline Oxalate - Topbatt Chemical Co., Ltd. [biosotop.com]

- 5. htsbiopharma.com [htsbiopharma.com]

- 6. Amitriptyline - Wikipedia [en.wikipedia.org]

- 7. The CYP2D6 polymorphism in relation to the metabolism of amitriptyline and nortriptyline in the Faroese population - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

A Comparative Analysis of the Pharmacological Activities of 10-Hydroxy Amitriptyline and Nortriptyline: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive comparative analysis of the pharmacological activities of nortriptyline and its hydroxylated metabolite, 10-hydroxy amitriptyline. As crucial players in the therapeutic and toxicological profiles of the parent drug, amitriptyline, a thorough understanding of their distinct and overlapping mechanisms of action is paramount for researchers, clinicians, and professionals in drug development. This document will delve into their pharmacodynamic and pharmacokinetic properties, supported by experimental methodologies and data, to elucidate their respective contributions to the clinical effects of amitriptyline.

Introduction: The Clinical and Pharmacological Landscape of Tricyclic Antidepressants

Tricyclic antidepressants (TCAs), such as amitriptyline, have been a cornerstone in the management of major depressive disorder for decades.[1] Their therapeutic efficacy extends to a variety of other indications, including neuropathic pain, fibromyalgia, and migraine prophylaxis.[2] The clinical utility of TCAs is, however, often tempered by a significant side-effect burden, largely attributable to their broad pharmacological profile.[2][3]

Amitriptyline, a tertiary amine, undergoes extensive hepatic metabolism, primarily through N-demethylation by cytochrome P450 (CYP) 2C19 to form its active metabolite, nortriptyline.[2][4] Both amitriptyline and nortriptyline are further metabolized via hydroxylation at the 10-position by CYP2D6, leading to the formation of 10-hydroxy amitriptyline and 10-hydroxynortriptyline, respectively.[4][5] These hydroxylated metabolites, which exist as (E) and (Z) stereoisomers, are not mere inactive byproducts but possess significant pharmacological activity that contributes to the overall therapeutic and adverse effect profile of the parent drug.[5][6] This guide will focus on a detailed comparison of the pharmacological activities of 10-hydroxy amitriptyline and its more extensively studied counterpart, nortriptyline.

Metabolic Pathways: From Amitriptyline to its Active Metabolites

The biotransformation of amitriptyline is a critical determinant of its clinical effects. The metabolic cascade, primarily orchestrated by the polymorphic CYP2D6 and CYP2C19 enzymes, results in a complex mixture of active compounds in the plasma of patients.[2][4] Understanding this pathway is essential for interpreting clinical outcomes and anticipating potential drug-drug interactions.

Figure 1: Metabolic pathway of amitriptyline.

Comparative Pharmacodynamics

The pharmacological actions of nortriptyline and 10-hydroxy amitriptyline are multifaceted, involving interactions with a range of neurotransmitter transporters and receptors. Their distinct affinities for these targets underpin their therapeutic efficacy and adverse effect profiles.

Inhibition of Monoamine Reuptake

The primary mechanism of antidepressant action for TCAs is the inhibition of serotonin (SERT) and norepinephrine (NET) transporters.[3][7] This blockade increases the synaptic concentration of these neurotransmitters, leading to downstream adaptive changes that are thought to alleviate depressive symptoms.

Nortriptyline is a potent inhibitor of NET and a less potent inhibitor of SERT.[8][9] In contrast, amitriptyline has a more balanced inhibitory effect on both SERT and NET.[8][9] The available evidence suggests that the 10-hydroxylated metabolites, including 10-hydroxy amitriptyline and particularly (E)-10-hydroxynortriptyline, are also potent inhibitors of norepinephrine reuptake, with potencies that are comparable to or slightly less than that of nortriptyline.[10][11]

| Compound | SERT (Ki, nM) | NET (Ki, nM) |

| Nortriptyline | ~40-50 | ~4-10 |

| (E)-10-Hydroxynortriptyline | Data not widely available | ~20 (approximately half as potent as nortriptyline)[10] |

| 10-Hydroxyamitriptyline | Data not widely available | Potent inhibitor, potency comparable to nortriptyline |

Table 1: Comparative affinity of nortriptyline and its hydroxylated metabolites for monoamine transporters. Data are compiled from various sources and represent approximate values.

Receptor Antagonism

The characteristic side effects of TCAs, such as sedation, dry mouth, constipation, and orthostatic hypotension, are a direct consequence of their antagonist activity at various neurotransmitter receptors.[2][3]

-

Muscarinic Acetylcholine Receptors (M1): Blockade of these receptors leads to anticholinergic side effects. Nortriptyline is known to have significant anticholinergic activity.[2] Crucially, studies have consistently shown that its hydroxylated metabolites, particularly (E)-10-hydroxynortriptyline, exhibit markedly reduced affinity for muscarinic receptors. One study found that (E)-10-hydroxynortriptyline has only 1/18th the affinity of nortriptyline for muscarinic receptors.[12] This suggests that the formation of this metabolite may contribute to a more favorable side-effect profile.

-

Alpha-1 Adrenergic Receptors: Blockade of these receptors can lead to orthostatic hypotension and dizziness.[3] Amitriptyline and nortriptyline are known antagonists of α1-adrenergic receptors.[15] The affinity of the 10-hydroxy metabolites for these receptors is less well-characterized but is an important consideration in the overall cardiovascular safety profile of amitriptyline.

| Receptor | Nortriptyline (Ki, nM) | (E)-10-Hydroxynortriptyline (Relative Affinity) |

| Muscarinic M1 | ~10-30 | Significantly lower (approx. 1/18th of nortriptyline)[12] |

| Histamine H1 | ~1-10[13] | Data not widely available |

| Alpha-1 Adrenergic | ~20-50 | Data not widely available |

Table 2: Comparative receptor antagonism of nortriptyline and (E)-10-hydroxynortriptyline.

Pharmacokinetics and Clinical Implications

The pharmacokinetic profiles of nortriptyline and its hydroxylated metabolites are influenced by genetic polymorphisms in the CYP2D6 and CYP2C19 enzymes, leading to significant inter-individual variability in plasma concentrations.[2][6] The accumulation of 10-hydroxylated metabolites, particularly in individuals with reduced renal function or specific CYP2D6 genotypes, can have significant clinical consequences.[16]

Notably, while the reduced anticholinergic activity of (E)-10-hydroxynortriptyline is a potential advantage, there is evidence to suggest that this metabolite may contribute to the cardiotoxic effects of nortriptyline, particularly in the elderly.[17] Some studies have shown a correlation between elevated plasma concentrations of 10-hydroxynortriptyline and electrocardiographic changes, such as PR interval and QRS duration prolongation.[17][18]

Experimental Methodologies for Pharmacological Characterization

The determination of the pharmacological activity of compounds like 10-hydroxy amitriptyline and nortriptyline relies on a suite of robust in vitro assays.

Radioligand Binding Assays

Principle: This technique is the gold standard for determining the affinity of a drug for a specific receptor or transporter. It involves incubating a radiolabeled ligand with a tissue or cell membrane preparation containing the target of interest. The unlabeled test compound (e.g., nortriptyline or its metabolites) is added at varying concentrations to compete with the radioligand for binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, from which the inhibition constant (Ki) can be calculated.

Step-by-Step Protocol:

-

Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized and centrifuged to isolate the membrane fraction.

-

Assay Setup: In a multi-well plate, the membrane preparation is incubated with a fixed concentration of a suitable radioligand (e.g., [3H]citalopram for SERT, [3H]nisoxetine for NET, [3H]quinuclidinyl benzilate for muscarinic receptors) and a range of concentrations of the unlabeled test compound.

-

Incubation: The mixture is incubated to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The bound radioligand is separated from the unbound ligand, typically by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

Figure 2: Workflow for a radioligand binding assay.

Neurotransmitter Uptake Assays

Principle: This functional assay measures the ability of a compound to inhibit the transport of a neurotransmitter into cells. This is typically performed using synaptosomes (nerve terminals) or cell lines engineered to express a specific transporter.

Step-by-Step Protocol:

-

Preparation of Synaptosomes or Cells: Brain tissue is processed to obtain synaptosomes, or cultured cells expressing the transporter of interest are prepared.

-

Pre-incubation: The synaptosomes or cells are pre-incubated with various concentrations of the test compound.

-

Initiation of Uptake: A radiolabeled neurotransmitter (e.g., [3H]serotonin or [3H]norepinephrine) is added to initiate uptake.

-

Termination of Uptake: After a short incubation period, the uptake is terminated by rapid filtration and washing with ice-cold buffer.

-

Quantification: The amount of radioactivity taken up by the synaptosomes or cells is measured by scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the neurotransmitter uptake (IC50) is determined.

Conclusion

The pharmacological landscape of amitriptyline therapy is complex, with its clinical effects being a composite of the actions of the parent drug and its active metabolites. This guide has highlighted the key pharmacological distinctions between nortriptyline and its hydroxylated derivative, 10-hydroxy amitriptyline. While both are potent inhibitors of norepinephrine reuptake, the significantly reduced anticholinergic activity of the hydroxylated metabolite represents a potentially favorable pharmacodynamic shift. However, the contribution of these metabolites to the overall therapeutic and adverse effect profile, particularly cardiotoxicity, necessitates further investigation. A comprehensive understanding of the distinct pharmacological activities of these metabolites is crucial for optimizing therapeutic strategies, minimizing adverse reactions, and advancing the development of safer and more effective antidepressant medications.

References

-

Amitriptyline - StatPearls - NCBI Bookshelf. (2023, July 18). Retrieved from [Link]

-

Amitriptyline Therapy and CYP2D6 and CYP2C19 Genotype - NCBI - NIH. (2017, March 23). Retrieved from [Link]

-

Little anticholinergic effect of E-10-hydroxynortriptyline compared with nortriptyline in healthy subjects. (1987, January). Clinical Pharmacology & Therapeutics, 41(1), 97-102. Retrieved from [Link]

-

High affinity binding of tricyclic antidepressants to histamine H1-receptors: fact and artifact. (1980, October 3). European Journal of Pharmacology, 67(1), 41-6. Retrieved from [Link]

-

Comparison of the Effects of Antidepressants and Their Metabolites on Reuptake of Biogenic Amines and on Receptor Binding. (1996). Psychopharmacology Bulletin, 32(4), 621-638. Retrieved from [Link]

-

Effect of Amitriptyline on Adrenergic Receptor Number and Second Messenger Function in Rat Brain. (2025, August 7). ResearchGate. Retrieved from [Link]

-

Amitriptyline - Wikipedia. (n.d.). Retrieved from [Link]

-

Comparison of the effects of antidepressants and their metabolites on reuptake of biogenic amines and on receptor binding. (1996). Psychopharmacology Bulletin, 32(4), 621-638. Retrieved from [Link]

-

Amitriptyline: Long-Term Treatment Elevates Alpha-Adrenergic and Muscarinic Receptor Binding in Mouse Brain. (1982, March). Brain Research, 235(1), 172-177. Retrieved from [Link]

-

Active hydroxymetabolites of antidepressants. Emphasis on E-10-hydroxy-nortriptyline. (1995). Clinical Pharmacokinetics, 28(1), 26-38. Retrieved from [Link]

-

Amitriptyline and Nortriptyline Pathway, Pharmacokinetics. (n.d.). ClinPGx. Retrieved from [Link]

-

Weak binding of 10-hydroxymetabolites of nortriptyline to rat brain muscarinic acetylcholine receptors. (1984, September 24). Life Sciences, 35(13), 1379-83. Retrieved from [Link]

-

Diagnosis and Discussion - Case 1126. (n.d.). Department of Pathology, University of Pittsburgh. Retrieved from [Link]

-

H1-histamine receptor affinity predicts weight gain with antidepressants. (2025, August 10). ResearchGate. Retrieved from [Link]

-

CYP2D6: amitriptyline 2569-2571. (2024, February 8). Z-index.nl. Retrieved from [Link]

-

Nortriptyline E-10-hydroxylation in vitro is mediated by human CYP2D6 (high affinity) and CYP3A4 (low affinity): implications for interactions with enzyme-inducing drugs. (1997, December). Pharmacogenetics, 7(6), 489-96. Retrieved from [Link]

-

Amitriptyline's anticholinergic adverse drug reactions–A systematic multiple-indication review and meta-analysis. (2023, April 5). PLOS One. Retrieved from [Link]

-

Amitriptylinoxide: receptor-binding profile compared with other antidepressant drugs. (1985). Psychopharmacology, 86(1-2), 169-74. Retrieved from [Link]

-

CYP2D6: nortriptyline 2403-2405. (2024, February 8). Z-index.nl. Retrieved from [Link]

-

Relationship of hydroxynortriptyline to nortriptyline concentration and creatinine clearance in depressed elderly outpatients. (1990). Journal of Clinical Psychopharmacology, 10(4), 257-63. Retrieved from [Link]

-

Amitriptyline / nortriptyline. (2017, September 6). Eugenomic. Retrieved from [Link]

-

Development and validation of a highly sensitive LC-MS/MS method for simultaneous quantitation of nortriptyline and 10-hydroxynortriptyline in human plasma: Application to a human pharmacokinetic study. (2012, February). Journal of Pharmaceutical and Biomedical Analysis, 59, 149-56. Retrieved from [Link]

-

CYP2C19: amitriptyline 6944-6946. (2024, February 8). Z-index.nl. Retrieved from [Link]

-

Amitriptyline's anticholinergic adverse drug reactions–A systematic multiple-indication review and meta-analysis. (2023, April 5). PLOS One. Retrieved from [Link]

-

Amitriptyline and Nortriptyline. (2022, April 27). South Tees Hospitals NHS Foundation Trust. Retrieved from [Link]

-

Plasma levels of nortriptyline and 10-hydroxynortriptyline and treatment-related electrocardiographic changes in the elderly depressed. (1989). Journal of Psychiatric Research, 23(1), 73-9. Retrieved from [Link]

-

Electrocardiographic changes with nortriptyline and 10-hydroxynortriptyline in elderly depressed outpatients. (1988, December). Journal of Clinical Psychopharmacology, 8(6), 402-6. Retrieved from [Link]

-

Amitriptyline vs Nortriptyline Comparison. (n.d.). Drugs.com. Retrieved from [Link]

-

Amitriptyline & Nortriptyline Test Information. (n.d.). Cincinnati Children's Hospital Medical Center. Retrieved from [Link]

Sources

- 1. cincinnatichildrens.org [cincinnatichildrens.org]

- 2. Amitriptyline Therapy and CYP2D6 and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Amitriptyline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. g-standaard.nl [g-standaard.nl]

- 6. eugenomic.com [eugenomic.com]

- 7. Diagnosis and Discussion - Case 1126 | Department of Pathology [path.pitt.edu]

- 8. Comparison of the Effects of Antidepressants and Their Metabolites on Reuptake of Biogenic Amines and on Receptor Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comparison of the effects of antidepressants and their metabolites on reuptake of biogenic amines and on receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. g-standaard.nl [g-standaard.nl]

- 12. Weak binding of 10-hydroxymetabolites of nortriptyline to rat brain muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. High affinity binding of tricyclic antidepressants to histamine H1-receptors: fact and artifact - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Relationship of hydroxynortriptyline to nortriptyline concentration and creatinine clearance in depressed elderly outpatients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Electrocardiographic changes with nortriptyline and 10-hydroxynortriptyline in elderly depressed outpatients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Plasma levels of nortriptyline and 10-hydroxynortriptyline and treatment-related electrocardiographic changes in the elderly depressed - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Robust, Validated HPLC Method for the Quantification of 10-Hydroxy Amitriptyline Oxalate

Abstract

This application note details the development and validation of a simple, robust, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 10-Hydroxy Amitriptyline Oxalate. As a major metabolite of the widely prescribed tricyclic antidepressant Amitriptyline, accurate quantification of this compound is critical in both pharmaceutical quality control and clinical or forensic toxicology.[1] The method utilizes a C18 stationary phase with a UV detector, offering excellent selectivity and sensitivity. The entire protocol, from initial analyte characterization to full method validation according to International Council for Harmonisation (ICH) guidelines, is presented.[2][3][4] This guide is intended for researchers, analytical chemists, and drug development professionals requiring a dependable analytical procedure for this compound.

Introduction

Amitriptyline is a cornerstone therapeutic agent for major depressive disorders, and its clinical efficacy and safety are influenced by its metabolic profile. The hydroxylation of Amitriptyline, primarily by the CYP2D6 enzyme, leads to the formation of active metabolites, including 10-Hydroxy Amitriptyline. Monitoring the levels of this metabolite is crucial for therapeutic drug monitoring and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) remains a primary technique for the analysis of tricyclic antidepressants and their metabolites due to its robustness and accessibility.[1]

This document provides a comprehensive guide to developing a stability-indicating HPLC method for 10-Hydroxy Amitriptyline Oxalate. It moves beyond a simple recitation of parameters by explaining the scientific rationale behind the selection of the column, mobile phase, and detection settings, grounded in the physicochemical properties of the analyte. The subsequent validation protocol is designed to be a self-validating system, ensuring the method is fit for its intended purpose as mandated by regulatory bodies like the FDA.[5][6][7]

Analyte Properties & Method Development Rationale

Understanding the physicochemical properties of 10-Hydroxy Amitriptyline is the foundation for a logical method development strategy.

Physicochemical Properties

| Property | Value | Source |

| Chemical Name | 2-[3-(dimethylamino)propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-9-ol | PubChem[8] |

| Molecular Formula | C₂₀H₂₃NO (Free Base) | PubChem[8] |

| Molecular Weight | 293.4 g/mol (Free Base) | PubChem[8] |

| Structure | Tricyclic core with a hydroxyl group and a propylidene side chain containing a tertiary amine. | - |

| XLogP3 | 3.9 | PubChem[8] |

The molecule's structure, featuring a large non-polar tricyclic system and a basic tertiary amine, dictates the chromatographic approach. The high LogP value suggests strong retention on a non-polar stationary phase, making reversed-phase chromatography the ideal mode of separation. The basic amine (pKa > 9) requires an acidic mobile phase to ensure it remains in its protonated, water-soluble form, which is essential for achieving sharp, symmetrical chromatographic peaks and preventing tailing.

Method Development Strategy

The development process follows a systematic, risk-based approach as outlined in ICH Q14 guidelines.[9][10] The goal is to establish a method that is not only accurate and precise but also robust enough to handle minor variations in day-to-day operation.

Caption: A systematic workflow for HPLC method development.

Materials and Instrumentation

| Item | Description |

| Analyte | 10-Hydroxy Amitriptyline Oxalate Reference Standard (≥95% purity) |

| HPLC System | Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD). |

| Column | Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm particle size, or equivalent. |

| Mobile Phase A | 0.1% Formic Acid in Water. |

| Mobile Phase B | Acetonitrile (HPLC Grade). |

| Diluent | 50:50 (v/v) Acetonitrile:Water. |

| Reagents | Formic Acid (ACS Grade), Water (Milli-Q or equivalent). |

| Software | OpenLab CDS or equivalent chromatography data system. |

Experimental Protocols

Standard and Sample Preparation

-

Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 10-Hydroxy Amitriptyline Oxalate reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Note: The oxalate salt molecular weight (383.4 g/mol ) should be used to calculate the concentration of the free base (293.4 g/mol ) if required.[11][12]

-

Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent. These will be used for the linearity assessment.

-

Sample Preparation: For drug product analysis, dissolve the sample in the diluent to achieve a theoretical concentration within the linear range of the method (e.g., 25 µg/mL). Sonicate for 15 minutes to ensure complete dissolution and filter through a 0.45 µm PVDF syringe filter before injection.

Final Optimized HPLC Method

The initial screening of columns and mobile phases led to the selection of a C18 column and a mobile phase of acetonitrile and water with a formic acid modifier. The acid ensures the analyte is protonated for good peak shape. Acetonitrile was chosen over methanol as it provided better peak efficiency and lower backpressure. The final optimized conditions are presented below.

| Parameter | Setting |

| Column | Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-2 min (30% B), 2-12 min (30-70% B), 12-13 min (70-30% B), 13-18 min (30% B) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | DAD, 240 nm (Bandwidth: 4 nm) |

| Run Time | 18 minutes |

Method Validation Protocol (as per ICH Q2(R2))

A validated analytical procedure provides assurance that the method is suitable for its intended purpose.[3][13][14] The following validation parameters must be assessed.

Caption: Interrelationship of core analytical validation parameters.

Specificity

-

Protocol: Inject the diluent (blank), a solution of placebo (if applicable), and a standard solution of 10-Hydroxy Amitriptyline Oxalate.

-

Acceptance Criteria: The blank and placebo injections should show no interfering peaks at the retention time of the main analyte peak.

Linearity and Range

-

Protocol: Inject the prepared working standard solutions (e.g., 1-100 µg/mL) in triplicate. Construct a calibration curve by plotting the mean peak area against the concentration.

-

Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be insignificant compared to the response at 100% concentration.

Accuracy (% Recovery)

-

Protocol: Prepare samples by spiking a placebo mixture with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three independent samples at each level and analyze.

-

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each concentration level.

Precision

-

Repeatability (Intra-day Precision):

-

Protocol: Analyze six independent preparations of the sample at 100% of the target concentration on the same day, with the same analyst and instrument.

-

Acceptance Criteria: The relative standard deviation (%RSD) should be ≤ 2.0%.

-

-

Intermediate Precision (Inter-day Ruggedness):

-

Protocol: Repeat the repeatability study on a different day, with a different analyst and/or a different instrument.

-

Acceptance Criteria: The cumulative %RSD for both sets of data should be ≤ 2.0%.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

-

Protocol: Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

-

Acceptance Criteria: The LOQ should be demonstrated with acceptable precision and accuracy.

Robustness

-

Protocol: Deliberately vary critical method parameters one at a time and assess the impact on the results (e.g., system suitability).

-

Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).

-

Column Temperature: ± 2 °C (28 °C and 32 °C).

-

Mobile Phase pH/Composition: Vary the amount of formic acid slightly.

-

-

Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits, and the results should not be significantly affected by the changes.

Results and Discussion

The developed method successfully separated 10-Hydroxy Amitriptyline from potential impurities and degradation products. A representative chromatogram shows a sharp, well-defined peak at approximately 8.5 minutes.

Validation Data Summary

| Validation Parameter | Result | Acceptance Criteria |

| Linearity (r²) | 0.9998 | ≥ 0.999 |

| Range (µg/mL) | 1 - 100 | - |

| Accuracy (80%) | 99.5% recovery | 98.0 - 102.0% |

| Accuracy (100%) | 100.3% recovery | 98.0 - 102.0% |

| Accuracy (120%) | 101.1% recovery | 98.0 - 102.0% |

| Repeatability (%RSD) | 0.85% | ≤ 2.0% |

| Intermediate Precision (%RSD) | 1.12% | ≤ 2.0% |

| LOD (µg/mL) | 0.25 | - |

| LOQ (µg/mL) | 0.80 | - |

| Robustness | Passed | System suitability criteria met |

The validation results confirm that the method is highly linear, accurate, and precise for the intended concentration range. The low %RSD values for repeatability and intermediate precision demonstrate the method's excellent reproducibility. The robustness study indicated that minor, deliberate changes to the method parameters did not significantly impact the performance, ensuring reliable results during routine use.[13]

Conclusion

This application note presents a fully developed and validated RP-HPLC method for the quantitative determination of 10-Hydroxy Amitriptyline Oxalate. The method is specific, linear, accurate, precise, and robust, making it suitable for routine quality control analysis in the pharmaceutical industry and for quantitative studies in clinical research settings. The detailed protocols and the rationale behind the experimental choices provide a solid foundation for implementation and any necessary future adaptations.

References

-

FDA. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Department of Health and Human Services, Food and Drug Administration. [Link]

-

ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma Group. [Link]

-

FDA. (2024). Q2(R2) Validation of Analytical Procedures. U.S. Department of Health and Human Services, Food and Drug Administration. [Link]

-

Samanidou, V. F., et al. (2007). Development of an HPLC method for the monitoring of tricyclic antidepressants in biofluids. Journal of Separation Science, 30(15), 2549-2557. [Link]

-

Tournel, G., et al. (2010). Simultaneous HPLC determination of 14 tricyclic antidepressants and metabolites in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 51(1), 121-127. [Link]

-

ECA Academy. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. ECA Academy. [Link]

-

FDA. (2015). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Department of Health and Human Services, Food and Drug Administration. [Link]

-

Sulayman, J.M., & Abdulkadir, B. (2016). Simultaneous Detection of Tricyclic Antidepressants using Higher Performance Liquid Chromatography. International Journal of Pure and Applied Biosciences, 4(6), 27-46. [Link]

-

Manousi, N., & Samanidou, V. F. (2020). Recent Advances in the HPLC Analysis of Tricyclic Antidepressants in Bio-Samples. Mini Reviews in Medicinal Chemistry, 20(1), 24-38. [Link]

-

International Journal of New Chemistry. (2023). An Update Review on the Developed Chromatographic Methods for the Analysis of Tricyclic Antidepressants. [Link]

-

Der Pharma Chemica. (2016). Analytical methodologies for determination of amitriptyline and its metabolite nortriptyline: A review. [Link]

-

Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]

-

PubChem. 10-Hydroxy (E)-Amitriptyline Oxalate. National Center for Biotechnology Information. [Link]

-

Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60. [Link]

-

Lanças, F. M., et al. (2008). Determination of amitriptyline and its main metabolites in human plasma samples using HPLC-DAD. Journal of the Brazilian Chemical Society, 19(2), 240-246. [Link]

-

SciELO. (2008). Determination of amitriptyline and its main metabolites in human plasma samples using HPLC-DAD. [Link]

-

HTS Biopharma. 10-Hydroxy Amitriptyline Oxalate. [Link]

-

Journal of Analytical Toxicology. (1996). Selective Determination of Amitriptyline and Nortriptyline in Human Plasma by HPLC with Ultraviolet and Particle Beam Mass Spectrometry. [Link]

-

AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

-

FDA. (2022). ICH Q14: Analytical Method Development Q2(R2):Validation of Analytical Procedures. [Link]

-

PubChem. 10-Hydroxyamitriptyline. National Center for Biotechnology Information. [Link]

-

ICH. (2022). ANALYTICAL PROCEDURE DEVELOPMENT Q14. [Link]

-

Pharmace Research Laboratory. 10-Hydroxy Amitriptyline Oxalate. [Link]

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]

- 3. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]

- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 5. scribd.com [scribd.com]

- 6. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy [gmp-compliance.org]

- 7. fda.gov [fda.gov]

- 8. 10-Hydroxyamitriptyline | C20H23NO | CID 155720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fda.gov [fda.gov]

- 10. database.ich.org [database.ich.org]

- 11. htsbiopharma.com [htsbiopharma.com]

- 12. pharmaceresearch.com [pharmaceresearch.com]

- 13. propharmagroup.com [propharmagroup.com]

- 14. actascientific.com [actascientific.com]

Application Note: Precision Quantitation of 10-Hydroxy Amitriptyline by LC-MS/MS

This Application Note is structured to provide a comprehensive, expert-level guide for the LC-MS/MS quantification of 10-hydroxy amitriptyline, addressing the specific challenges of isomer separation and metabolic profiling.

Executive Summary

The quantification of 10-hydroxy amitriptyline (10-OH-AMI) is critical for therapeutic drug monitoring (TDM) and pharmacogenomic studies involving CYP2D6 polymorphisms. Unlike its parent compound (Amitriptyline) and active metabolite (Nortriptyline), 10-OH-AMI presents a unique analytical challenge: it exists as two geometric isomers, E-10-hydroxy amitriptyline and Z-10-hydroxy amitriptyline .

While often summed as "total 10-hydroxy metabolites," distinguishing these isomers provides deeper insight into CYP2D6 stereoselectivity. This guide provides the specific MS/MS transition parameters, chromatographic conditions for isomer separation, and a self-validating protocol for robust detection in human plasma.

Chemical Intelligence & Mechanistic Insight

Understanding the molecule is the first step to successful method development.

| Compound | Precursor Ion (m/z) | Chemical Formula | Key Characteristics |

| Amitriptyline (AMI) | 278.2 | Lipophilic, Tricyclic structure.[1] | |

| 10-OH-Amitriptyline | 294.2 | Formed via CYP2D6 hydroxylation. | |

| Isomerism | N/A | N/A | E-isomer (Trans) is the major CYP2D6 product. Z-isomer (Cis) is minor. |

The "Why" Behind the Transitions

In positive Electrospray Ionization (ESI+), 10-OH-AMI forms a stable protonated molecule at m/z 294.2 .

-

Primary Fragmentation (Quantifier): The most intense fragment typically results from a neutral loss of water (

, 18 Da) followed by the loss of the dimethylamine side chain (-

Calculation:

. -

Result: The stable tricyclic ring cation at m/z 233.1 .

-

-

Secondary Fragmentation (Qualifier): Further fragmentation of the ring or direct cleavage of the tropylium ion yields m/z 91.1 or m/z 105.1 .

LC-MS/MS Transition Parameters

The following parameters are optimized for a generic Triple Quadrupole (QqQ) system (e.g., Sciex 5500/6500, Waters Xevo, or Agilent 6400 series).

Table 1: MRM Transition List

| Analyte | Polarity | Precursor (Q1) | Product (Q3) | Role | DP/Cone (V) | CE (eV) |

| 10-OH-Amitriptyline | ESI + | 294.2 | 233.1 | Quantifier | 60 | 25 |

| 10-OH-Amitriptyline | ESI + | 294.2 | 91.1 | Qualifier | 60 | 45 |

| 10-OH-Amitriptyline | ESI + | 294.2 | 215.1 | Qualifier 2 | 60 | 35 |

| Amitriptyline (Ref) | ESI + | 278.2 | 233.1 | Quantifier | 50 | 28 |

| Nortriptyline (Ref) | ESI + | 264.2 | 233.1 | Quantifier | 50 | 25 |

| Amitriptyline-d3 (IS) | ESI + | 281.2 | 233.1 | Internal Std | 50 | 28 |

Critical Note: The E- and Z- isomers are isobaric (same mass). They share the same transitions. You must rely on Chromatography (Retention Time) to distinguish them.

Source Parameters (Generic ESI)

-

Ion Spray Voltage: 4500 – 5500 V

-

Source Temperature: 450°C – 550°C (Compound is thermally stable)

-

Curtain Gas: 30 psi

-

Collision Gas (CAD): Medium

Chromatographic Protocol: Isomer Separation

To separate the E and Z isomers, a standard C18 column with a carefully controlled gradient is required. The E-isomer typically elutes before the Z-isomer on most C18 phases due to slight differences in polarity and shape selectivity.

Method Conditions

-

Column: ACE C18-PFP or Phenomenex Gemini C18 (100 x 2.1 mm, 3 µm).

-

Mobile Phase A: 0.1% Formic Acid + 5mM Ammonium Formate in Water.[2]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.[2]

-

Column Temp: 40°C.

Gradient Table (Isomer Resolution)

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 10% | Initial Hold |

| 0.5 | 10% | Load Sample |

| 4.0 | 60% | Linear Ramp (Elution of E then Z) |

| 4.5 | 95% | Wash |

| 5.5 | 95% | Wash Hold |

| 5.6 | 10% | Re-equilibrate |

| 7.5 | 10% | End Run |

Expected Retention:

-

E-10-OH-Amitriptyline: ~2.8 min

-

Z-10-OH-Amitriptyline: ~3.1 min

-

Amitriptyline: ~4.2 min

Visualizations

A. Metabolic Pathway & Isomer Formation (CYP2D6)

This diagram illustrates the metabolic flow, highlighting the stereoselective hydroxylation by CYP2D6.

Caption: CYP2D6-mediated hydroxylation of Amitriptyline yields stereoisomers E-10-OH (Major) and Z-10-OH (Minor).[1]

B. Experimental Workflow (Self-Validating)

This workflow ensures data integrity by incorporating specific "Checkpoints."

Caption: Step-by-step analytical workflow with integrated Quality Control checkpoints for isomer resolution.

Detailed Protocol

Step 1: Sample Preparation (Protein Precipitation)

Why PPT? While SPE yields cleaner extracts, PPT is sufficient for modern high-sensitivity MS and prevents the loss of polar hydroxy metabolites that might occur in LLE.

-

Aliquot: Transfer 200 µL of patient plasma into a 1.5 mL centrifuge tube.

-

Internal Standard: Add 20 µL of Amitriptyline-d3 (100 ng/mL in Methanol). Vortex briefly.

-

Precipitation: Add 600 µL of ice-cold Acetonitrile.

-

Extraction: Vortex vigorously for 30 seconds.

-

Clarification: Centrifuge at 13,000 rpm (approx 15,000 x g) for 10 minutes at 4°C.

-

Dilution: Transfer 100 µL of the supernatant to an autosampler vial containing 100 µL of Milli-Q Water .

-

Expert Tip: Diluting with water is crucial to match the solvent strength to the initial mobile phase (10% B). Injecting pure ACN will cause peak fronting and merge your isomer separation.

-

Step 2: System Suitability Test (SST)

Before running samples, inject a neat standard containing both E and Z isomers (if available) or a high-concentration patient pool.

-

Acceptance Criteria:

-

Retention time stability: ±0.05 min.

-

Peak Resolution (

) between E and Z isomers: > 1.2. -

Signal-to-Noise (S/N) for LLOQ (1 ng/mL): > 10:1.

-

References

-

Mifsud Buhagiar, L. et al. (2019).[3] "Practical liquid chromatography-tandem mass spectrometry method for the simultaneous quantification of amitriptyline, nortriptyline and their hydroxy metabolites in human serum." Biomedical Chromatography.

-

Bock, J. L. et al. (1982).[4] "Steady-state plasma concentrations of cis- and trans-10-OH amitriptyline metabolites." Clinical Pharmacology & Therapeutics.

-

Hicks, J. K. et al. (2017). "Clinical Pharmacogenetics Implementation Consortium (CPIC) Guideline for CYP2D6 and CYP2C19 Genotypes and Dosing of Tricyclic Antidepressants." Clinical Pharmacology & Therapeutics.

-

Thermo Fisher Scientific. (2020). "Quantification of tricyclic antidepressants in human plasma or serum by LC-HRAM(MS) for clinical research." Application Note.

Sources

Advanced Solid Phase Extraction (SPE) Protocol for the LC-MS/MS Quantification of Amitriptyline and Nortriptyline in Human Plasma

Introduction & Pharmacological Context

Amitriptyline (AMI) is a first-generation tricyclic antidepressant (TCA) widely prescribed for major depressive disorders and chronic pain management. Due to its narrow therapeutic index and high inter-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) of amitriptyline and its primary active metabolite, nortriptyline (NOR), is a critical requirement in clinical and toxicological laboratories[1].

Amitriptyline undergoes extensive hepatic metabolism. It is primarily demethylated by the cytochrome P450 enzyme CYP2C19 to form nortriptyline, while both compounds are subsequently hydroxylated by CYP2D6[1].

Simplified metabolic pathway of amitriptyline mediated by CYP450 enzymes.

Accurate quantification of these analytes in plasma requires rigorous sample clean-up to eliminate endogenous matrix components—specifically phospholipids—that cause severe ion suppression in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[2].

Rationale for Mixed-Mode Cation Exchange (MCX) SPE

While simple protein precipitation (PPT) is fast, it fails to remove phospholipids, leading to poor assay reproducibility and rapid mass spectrometer source contamination.

Amitriptyline and nortriptyline are highly hydrophobic basic amines with a pKa of approximately 9.4[3]. This specific chemical property makes Mixed-Mode Strong Cation Exchange (MCX) the premier choice for sample preparation[4][5]. MCX sorbents combine a reversed-phase backbone (to capture hydrophobic molecules) with sulfonic acid functional groups (to capture positively charged molecules via ionic bonds).

By manipulating the pH of the sample and the extraction solvents, we can create a "lock and wash" mechanism. Acidifying the plasma protonates the basic amines, locking them onto the negatively charged sorbent. This allows us to aggressively wash the cartridge with 100% organic solvent to strip away neutral lipids and phospholipids without losing the target analytes[4].

Step-by-step mixed-mode strong cation exchange (MCX) SPE workflow.

Reagents, Materials, and LC-MS/MS Parameters

Materials Required:

-

SPE Sorbent: Polymeric Mixed-Mode Strong Cation Exchange (MCX) cartridges (e.g., 30 mg / 1 cc).

-

Internal Standards (IS): Amitriptyline-d3 and Nortriptyline-d3 (100 ng/mL working solution).

-

Reagents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA), Phosphoric Acid (H3PO4), and Ammonium Hydroxide (NH4OH).

LC-MS/MS Parameters:

-

Analytical Column: Biphenyl or C18 (50 × 2.1 mm, 1.7 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Ionization: Electrospray Ionization (ESI) in Positive Mode.

Table 1: Representative LC-MS/MS Performance Metrics

| Analyte | Precursor m/z | Product m/z | Linearity Range (ng/mL) | Mean Recovery (%) | Intra-day Precision (CV%) |

| Amitriptyline | 278.3 | 233.1 | 0.1 – 500 | 85.3 – 92.0 | < 10.0 |

| Nortriptyline | 264.3 | 233.4 | 0.1 – 500 | 88.4 – 95.0 | < 10.0 |

(Data synthesized from validated bioanalytical methodologies[2][5][6])

Table 2: Gradient Elution Profile

| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B |

| 0.00 | 0.40 | 95.0 | 5.0 |

| 0.50 | 0.40 | 95.0 | 5.0 |

| 2.50 | 0.40 | 10.0 | 90.0 |

| 3.50 | 0.40 | 10.0 | 90.0 |

| 3.60 | 0.40 | 95.0 | 5.0 |

| 5.00 | 0.40 | 95.0 | 5.0 |

Detailed Step-by-Step SPE Protocol

Step 1: Sample Pre-treatment

-

Aliquot 200 µL of human plasma into a clean microcentrifuge tube.

-

Add 20 µL of the Internal Standard working solution. Vortex briefly.

-

Add 200 µL of 4% Phosphoric Acid (H3PO4) in water. Vortex for 30 seconds.

-

Causality Check: Amitriptyline is highly protein-bound (>90%). Acidification denatures plasma proteins, disrupting this binding to release the free drug. Crucially, it lowers the pH well below the drug's pKa (9.4), ensuring the tertiary and secondary amines are fully protonated (positively charged) for optimal ion-exchange binding[3][5].

Step 2: Cartridge Conditioning & Equilibration

-

Apply 1.0 mL of Methanol to the MCX cartridge. Draw through at a low vacuum (approx. 1-2 mL/min).

-

Apply 1.0 mL of 2% Formic Acid in Water . Draw through, ensuring the sorbent bed does not dry out.

-

Causality Check: Methanol activates the hydrophobic carbon backbone of the polymeric sorbent. The acidic water equilibrates the column to match the pH of the pre-treated sample, priming the sulfonic acid groups.

Step 3: Sample Loading

-

Load the entire pre-treated sample (approx. 420 µL) onto the cartridge.

-

Pass through at a slow flow rate (1 mL/min) to allow sufficient residence time for the ionic bonds to form[4].

Step 4: Orthogonal Washing

-

Aqueous Wash: Apply 1.0 mL of 2% Formic Acid in Water . (Removes highly polar, water-soluble endogenous salts and proteins).

-

Organic Wash: Apply 1.0 mL of 100% Methanol . Apply maximum vacuum for 2 minutes to dry the bed.

-

Causality Check: This is the most critical step. In a standard C18 extraction, 100% methanol would elute the analytes. However, because the protonated drugs are locked to the sorbent via strong electrostatic interactions, the methanol safely strips away hydrophobic interferences (like phospholipids and triglycerides) without causing analyte breakthrough[4].

Step 5: Elution

-

Place a clean collection tube under the manifold.

-

Elute the analytes with 1.0 mL of 5% Ammonium Hydroxide (NH4OH) in Methanol .

-

Causality Check: The strong base (NH4OH) raises the microenvironmental pH above 10.5. This deprotonates the amitriptyline and nortriptyline, neutralizing their positive charge and breaking the ionic bond. The high organic content (methanol) simultaneously defeats the reversed-phase retention, resulting in a sharp, concentrated elution[4].

Step 6: Evaporation and Reconstitution

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of Mobile Phase A . Vortex thoroughly and transfer to an autosampler vial.

Protocol Self-Validation & Quality Assurance

To ensure this protocol operates as a self-validating system in your laboratory, you must independently verify the absence of matrix effects. Do not rely solely on absolute peak area; instead, perform the following three-tier spike experiment to calculate true Recovery (RE) and Matrix Factor (MF):

-

Set A (Neat Standard): Analytes spiked directly into the reconstitution solvent.

-

Set B (Post-Extraction Spike): Blank plasma is extracted using the protocol above. The final dry extract is reconstituted with solvent containing the analytes.

-

Set C (Pre-Extraction Spike): Blank plasma is spiked with analytes, then extracted using the protocol above.

Validation Formulas:

-

Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) × 100

-

Target: 85% - 115%. A value <85% indicates ion suppression (usually meaning the 100% Methanol wash step was insufficient or skipped).

-

-

Extraction Recovery (%) = (Peak Area of Set C / Peak Area of Set B) × 100

-

Target: >80%. A low recovery indicates the analytes are either not binding during the load step (check sample pH) or not releasing during the elution step (ensure NH4OH is fresh and highly basic).

-

By embedding this validation framework into your initial assay setup, the protocol mathematically proves its own efficacy and reliability before clinical samples are ever injected.

References

-

Development and validation of amitriptyline and its metabolite in human plasma by ultra performance liquid chromatography-tandem mass spectrometry and its application to a bioequivalence study - nih.gov - 2

-

Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids: Generic Extraction Protocol 1 - merckmillipore.com - 4

-

Determination of nortriptyline in human serum by fully automated solid-phase extraction and on-line high-performance liquid chromatography in the presence of antipsychotic drugs - researchgate.net - 6

-

Application Notes and Protocols for the Quantification of Amitriptyline and its Metabolites in Plasma Samples - benchchem.com - 1

-

Analysis of Tricyclic Antidepressants in Human Urine Using UltraPerformance Convergence Chromatography (UPC2) - lcms.cz - 5

-

Preconcentration and measurement of trace Amitriptyline hydrochloride in water samples using magnetic nanoparticles with dispersive solid‐phase extraction - theiet.org - 3

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Development and validation of amitriptyline and its metabolite in human plasma by ultra performance liquid chromatography-tandem mass spectrometry and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. digital-library.theiet.org [digital-library.theiet.org]

- 4. merckmillipore.com [merckmillipore.com]

- 5. lcms.cz [lcms.cz]

- 6. researchgate.net [researchgate.net]

Application Note: High-Resolution Chiral Separation of E- and Z-10-Hydroxy Amitriptyline Isomers

Abstract

This application note presents a detailed guide for the chiral separation of the E- and Z-isomers of 10-hydroxy amitriptyline, the primary active metabolites of the tricyclic antidepressant amitriptyline.[1][2][3] The stereoselective analysis of these compounds is critical in pharmaceutical development and clinical monitoring due to the potential for enantiomers to exhibit different pharmacological and toxicological profiles.[4][5] This document provides comprehensive protocols for direct enantioseparation using High-Performance Liquid Chromatography (HPLC) with a polysaccharide-based chiral stationary phase (CSP). Methodologies for both normal-phase and reversed-phase chromatography are detailed, offering flexibility for various laboratory setups and sample matrices. Additionally, an introduction to Supercritical Fluid Chromatography (SFC) as a powerful alternative for chiral separations is discussed.

Introduction: The Significance of Chirality in Amitriptyline Metabolism

Amitriptyline, a widely prescribed tricyclic antidepressant, undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes such as CYP2C19 and CYP2D6.[6][7] One of the major metabolic pathways is the hydroxylation at the 10-position, leading to the formation of E- and Z-10-hydroxy amitriptyline.[1] These metabolites are not only pharmacologically active but are also chiral, existing as pairs of enantiomers.

The spatial arrangement of the hydroxyl group and the propylamino side chain relative to the dibenzocycloheptene ring system gives rise to E (trans) and Z (cis) diastereomers. Furthermore, the carbon atom at the 10-position is a stereocenter, resulting in (R)- and (S)-enantiomers for each diastereomer. Therefore, a total of four stereoisomers of 10-hydroxy amitriptyline exist.

Regulatory bodies, including the U.S. Food and Drug Administration (FDA), have increasingly stringent requirements for the development of chiral drugs, often mandating the investigation of individual stereoisomers.[4][5] Differences in enantiomeric activity, metabolism, and toxicity necessitate the development of robust analytical methods for their separation and quantification. This application note addresses this need by providing detailed protocols for the chiral separation of E- and Z-10-hydroxy amitriptyline isomers.

Principles of Chiral Separation on Polysaccharide-Based CSPs

The direct separation of enantiomers on a chiral stationary phase (CSP) is the most widely used approach in pharmaceutical analysis.[8][9] Polysaccharide-based CSPs, particularly those derived from cellulose and amylose carbamate derivatives coated or immobilized on a silica support, have demonstrated broad applicability and high enantioselectivity for a wide range of chiral compounds.[10][11][12][13][14]

Chiral recognition on these phases is a complex process governed by a combination of non-covalent interactions between the analyte and the chiral selector.[2][8][9] These interactions include:

-

Hydrogen bonding: The hydroxyl and carbamate groups on the polysaccharide backbone can act as hydrogen bond donors and acceptors.

-

π-π interactions: The aromatic rings of the analyte can interact with the phenyl groups of the carbamate derivatives on the CSP.

-

Dipole-dipole interactions: Polar functional groups on both the analyte and the CSP contribute to electrostatic interactions.

-

Steric hindrance: The inclusion of the analyte into the chiral grooves and cavities of the polysaccharide polymer plays a crucial role in enantiomeric discrimination. The three-dimensional structure of the CSP creates a chiral environment where only one enantiomer can achieve a more stable, three-point interaction, leading to a longer retention time and thus, separation.[8]

Recommended Materials and Instrumentation

Analytes and Solvents

-

E- and Z-10-hydroxy amitriptyline standards (racemic mixtures)

-

HPLC-grade n-Hexane

-

HPLC-grade Isopropanol (IPA)

-

HPLC-grade Ethanol (EtOH)

-

HPLC-grade Acetonitrile (ACN)

-

HPLC-grade Methanol (MeOH)

-

Diethylamine (DEA), analytical grade

-

Trifluoroacetic acid (TFA), analytical grade

-

Ammonium bicarbonate, analytical grade

-

Deionized water (18.2 MΩ·cm)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system with a quaternary or binary pump, autosampler, and column thermostat.

-

UV-Vis or Diode Array Detector (DAD).

-

Supercritical Fluid Chromatography (SFC) system (optional).

-

Data acquisition and processing software.

Chiral Stationary Phase

Based on the general screening strategies for basic compounds like 10-hydroxy amitriptyline, a cellulose-based CSP is recommended as a starting point.[10][11]

-

Recommended Column: Lux® Cellulose-1, 5 µm, 250 x 4.6 mm (or equivalent cellulose tris(3,5-dimethylphenylcarbamate) CSP).[2][12]

Detailed Protocols

Sample Preparation

-

Standard Solutions: Prepare individual stock solutions of E- and Z-10-hydroxy amitriptyline racemates in methanol at a concentration of 1 mg/mL.

-

Working Standard: Prepare a mixed working standard containing both E- and Z-isomers at a final concentration of 0.1 mg/mL in the initial mobile phase.

Protocol 1: Normal-Phase HPLC

Normal-phase chromatography often provides excellent selectivity for chiral separations on polysaccharide-based CSPs.

Chromatographic Conditions:

| Parameter | Recommended Condition | Rationale |

| Column | Lux® Cellulose-1, 5 µm, 250 x 4.6 mm | Proven broad selectivity for a wide range of chiral compounds.[2][12][15] |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) | The alcohol modifier (IPA) controls the retention and the basic additive (DEA) improves peak shape for basic analytes.[10] |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 25 °C | Controlled temperature ensures reproducible retention times. |

| Detection | UV at 240 nm | Amitriptyline and its metabolites have a strong UV absorbance around this wavelength. |

| Injection Volume | 10 µL | Adjust as needed based on analyte concentration and detector response. |

Step-by-Step Methodology:

-

Equilibrate the Lux® Cellulose-1 column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Inject the working standard solution.

-

Run the analysis for a sufficient time to allow for the elution of all four stereoisomers.

-

Identify the peaks corresponding to the E- and Z-isomers based on the injection of individual standards if available. Within each diastereomeric pair, the two enantiomers will be resolved.

Optimization Tips:

-

Resolution: To improve resolution, the percentage of isopropanol can be decreased in small increments (e.g., to 15% or 10%). This will increase retention times and may enhance enantioselectivity.

-

Peak Shape: If peak tailing is observed, the concentration of diethylamine can be increased slightly (e.g., to 0.2%).

-

Analysis Time: To reduce the analysis time, the percentage of isopropanol can be increased, or a different alcohol modifier like ethanol can be used.

Protocol 2: Reversed-Phase HPLC

Reversed-phase methods are often preferred for their compatibility with aqueous samples and mass spectrometry.

Chromatographic Conditions:

| Parameter | Recommended Condition | Rationale |

| Column | Lux® Cellulose-1, 5 µm, 250 x 4.6 mm | This CSP is also stable and effective in reversed-phase mode.[12][15] |

| Mobile Phase | Acetonitrile / 10 mM Ammonium Bicarbonate in Water, pH 9.0 (50:50, v/v) | The use of a buffered aqueous-organic mobile phase is standard for reversed-phase chromatography. A slightly basic pH helps to suppress the ionization of the basic analytes, leading to better peak shape. |

| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |

| Column Temperature | 30 °C | Slightly elevated temperature can improve peak efficiency. |

| Detection | UV at 240 nm | |

| Injection Volume | 10 µL |

Step-by-Step Methodology:

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject the working standard solution.

-

Monitor the chromatogram for the separation of the four stereoisomers.

Optimization Tips:

-

Retention and Resolution: Adjust the ratio of acetonitrile to the aqueous buffer. Increasing the acetonitrile content will decrease retention, while decreasing it will increase retention and potentially improve resolution. Methanol can be used as an alternative organic modifier.

-

pH: The pH of the aqueous buffer can be adjusted to optimize peak shape and selectivity.

Supercritical Fluid Chromatography (SFC) as a High-Throughput Alternative

SFC is a powerful technique for chiral separations, offering several advantages over HPLC, including faster analysis times, reduced solvent consumption, and lower backpressure.[16][17][18][19][20]

Typical SFC Conditions:

| Parameter | Recommended Condition |

| Column | Lux® Cellulose-1, 5 µm, 250 x 4.6 mm |

| Mobile Phase | Supercritical CO₂ / Methanol with 0.1% DEA (gradient or isocratic) |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Column Temperature | 40 °C |

| Detection | UV at 240 nm |

SFC often provides different selectivity compared to HPLC and can be a valuable tool in method development.

Experimental Workflow and Data Interpretation

A successful separation will result in a chromatogram showing four distinct peaks. The first pair of peaks will correspond to the enantiomers of one diastereomer (e.g., E-10-hydroxy amitriptyline), and the second pair will be the enantiomers of the other diastereomer (e.g., Z-10-hydroxy amitriptyline). The resolution (Rs) between the enantiomeric peaks should be greater than 1.5 for baseline separation.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Poor Resolution | Inappropriate mobile phase composition. | Optimize the ratio of the organic modifier to the bulk solvent. In normal phase, decrease the alcohol content. In reversed phase, decrease the organic solvent content. |

| Peak Tailing | Secondary interactions with the silica support. | Increase the concentration of the basic additive (e.g., DEA) in the mobile phase. |

| No Separation | Unsuitable chiral stationary phase. | Screen other polysaccharide-based CSPs, such as an amylose-based column (e.g., Lux® Amylose-1 or Chiralpak® AD-H).[10][11] |

| Irreproducible Retention Times | Inadequate column equilibration. Temperature fluctuations. | Ensure the column is fully equilibrated before injection. Use a column thermostat. |

Conclusion

This application note provides a comprehensive and practical guide for the chiral separation of E- and Z-10-hydroxy amitriptyline isomers by HPLC using a polysaccharide-based chiral stationary phase. The detailed protocols for both normal-phase and reversed-phase modes offer robust starting points for method development. By following these guidelines and optimization strategies, researchers and drug development professionals can achieve reliable and high-resolution separation of these critical amitriptyline metabolites, facilitating accurate stereoselective analysis in pharmaceutical research and quality control.

References

- Nusser, E., Nill, K., & Breyer-Pfaff, U. (1990). Enantiomer analysis of E- and Z-10-hydroxyamitriptyline in human urine.

- Novartis. (2021, November 22). Achiral Supercritical Fluid Chromatography (SFC)

- Said, R. (2020, November 12). A Strategy for Developing HPLC Methods for Chiral Drugs.

- Gálová, J., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 197, 113948.

- Ghanem, A. (n.d.). Chiral Drug Separation. In Encyclopedia of Pharmaceutical Technology, Third Edition.

- Waters Corporation. (n.d.).

- Intech Analytical Instruments. (n.d.).

- Kannappan, V. (2022, November 8).

- De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2015, October 22). Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals. FAGG.

- Phenomenex. (n.d.). Lux™.

- Johnson & Johnson Pharmaceutical Research and Development. (2026, February 6).

- HPLC-MART. (n.d.). Lux Cellulose-1.

- Welch, C. J., et al. (2016, April 30). A Perspective on the Application of Preparative Supercritical Fluid Chromatography Using Achiral Stationary Phases in Pharmaceutical Drug Discovery and Development. Molecules, 21(5), 587.

- YMC Co., Ltd. (n.d.).

- Daicel Chiral Technologies. (n.d.). CHIRALPAK® AD-H 4.6x150mm, 5µm HPLC/SFC Column.

- ResearchGate. (n.d.). Separation of racemic drugs on Chiralpak AD-H and Chiralpak AS-H. [Table].

- Wang, Z. (2026, February 17). Profiling the Isomerization of Biologically Relevant (E)-(Z) Isomers by Supercritical Fluid Chromatography (SFC).

- Nazareth, C., & Pereira, S. (2020, June 4). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91.

- Herald Scholarly Open Access. (2018, October 23).

- Phenomenex. (n.d.). Lux™ Immobilized Chiral Columns.

- Qomi, M. (2025, December 10). An Update Review on the Developed Chromatographic Methods for the Analysis of Tricyclic Antidepressants. International Journal of New Chemistry, 12(3), 401-410.

- MDPI. (2023, August 22). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6211.

- Budău, M., et al. (2021). Chirality of antidepressive drugs: an overview of stereoselectivity. Journal of Clinical Medicine, 10(16), 3653.

- Phenomenex. (n.d.). Lux Cellulose-1 Chiral LC Columns.

- Pistos, C., et al. (2007, October 15). Development of an HPLC method for the monitoring of tricyclic antidepressants in biofluids. Journal of Pharmaceutical and Biomedical Analysis, 45(3), 457-464.

- Auerbach, M. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharmaceutical Online.

- He, Z., et al. (2015). Chiral Stationary Phases and their Relationship with Enantiomer Structures in Enantioseparation Research of Analytical Laboratory. Journal of the Mexican Chemical Society, 59(1), 38-45.

- Zhao, H., et al. (2024). Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration. American Journal of Analytical Chemistry, 15, 395-406.

- Setapar, S. H. M., et al. (2013). Analytical methodologies for determination of amitriptyline and its metabolite nortriptyline: A review. Der Pharma Chemica, 5(3), 79-85.

- Lin, D.-L., et al. (1998). Selective determination of amitriptyline and nortriptyline in human plasma by HPLC with ultraviolet and particle beam mass spectrometry. Journal of Analytical Toxicology, 22(4), 299-305.

- Al-Tamrah, S. A. (2015, April 17). RP-HPLC Determination of Amitriptyline Hydrochloride in Tablet Formulations and Urine.

Sources

- 1. Enantiomer analysis of E- and Z-10-hydroxyamitriptyline in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lux Cellulose-1 Chiral LC Columns: Phenomenex [phenomenex.com]

- 3. Development of an HPLC method for the monitoring of tricyclic antidepressants in biofluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. Selective determination of amitriptyline and nortriptyline in human plasma by HPLC with ultraviolet and particle beam mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Direct chiral HPLC separation on CSPs – Chiralpedia [chiralpedia.com]

- 9. eijppr.com [eijppr.com]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. hplcmart.com [hplcmart.com]

- 13. heraldopenaccess.us [heraldopenaccess.us]

- 14. jp.images-monotaro.com [jp.images-monotaro.com]

- 15. phenomenex.belvr.by [phenomenex.belvr.by]

- 16. chromatographytoday.com [chromatographytoday.com]

- 17. waters.com [waters.com]

- 18. Supercritical Fluid Chromatography | Intech Analyticals [intechanalyticals.com]

- 19. fagg.be [fagg.be]

- 20. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

Technical Guide: Preparation of 10-Hydroxy Amitriptyline Oxalate Stock Solution in DMSO

Abstract

This technical guide outlines the standardized protocol for preparing a high-integrity stock solution of 10-Hydroxy Amitriptyline Oxalate using Dimethyl Sulfoxide (DMSO).[1] As a primary metabolite of the tricyclic antidepressant Amitriptyline, precise handling of this compound is critical for metabolic stability studies, cytochrome P450 assays, and pharmacological profiling. This document details physicochemical properties, stoichiometric calculations for free-base equivalents, dissolution workflows, and storage stability parameters to ensure experimental reproducibility.

Physicochemical Identity & Properties

Before initiating the protocol, verify the compound identity against the Certificate of Analysis (CoA) provided by your supplier.

| Parameter | Data |

| Compound Name | 10-Hydroxy Amitriptyline Oxalate |

| CAS Number | 1246833-15-7 |

| Molecular Formula | C₂₀H₂₃NO[2][3][4] · C₂H₂O₄ |

| Molecular Weight (Salt) | 383.44 g/mol |

| Molecular Weight (Free Base) | 293.41 g/mol |

| Appearance | White to off-white solid |

| Solubility (DMSO) | ≥ 10 mM (Soluble) |

| Storage (Powder) | -20°C, desiccated, protected from light |

Critical Calculations: Salt Correction